2-(5-Methylthiophen-2-yl)cyclopentan-1-ol

Lipophilicity Drug-likeness SAR

Undefined stereochemistry in thiophene-cyclopentanol intermediates causes irreproducible asymmetric synthesis. This compound provides defined regioisomeric identity and resolved trans-(1S,2S) stereocenters. • ≥98% purity minimizes side reactions in library synthesis • Defined stereochemistry ensures batch-to-batch SAR consistency • Chiral building block for enantioselective catalysis and medicinal chemistry.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B13615435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylthiophen-2-yl)cyclopentan-1-ol
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2CCCC2O
InChIInChI=1S/C10H14OS/c1-7-5-6-10(12-7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3
InChIKeyIYUCXKXLXLWATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Physicochemical & Structural Overview


2-(5-Methylthiophen-2-yl)cyclopentan-1-ol (CAS 1496440-89-1; molecular formula C₁₀H₁₄OS; MW 182.28 g/mol) is a substituted cyclopentanol derivative in which a 5-methylthiophen-2-yl group is appended to the cyclopentane ring at the 2-position. The compound exists as stereoisomers; the trans-(1S,2S) configuration is commercially available as a defined single enantiomer . It is classified as a heterocyclic alcohol and thiophene derivative, and is offered by multiple vendors as a research chemical or synthetic intermediate at purities of 95–98% . Computed physicochemical properties include XLogP3 2.3, topological polar surface area (TPSA) 48.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a predicted density of 1.171 ± 0.06 g/cm³ [1].

1
Chiral building block workflow: Defined trans-(1S,2S) enantiomer supports enantioselective synthesis and chiral method development.
2
SAR reference compound: 5-Methyl-2-yl regioisomer identity enables unambiguous structure-activity relationship interpretation.
3
Synthetic intermediate fit: Heterocyclic alcohol scaffold with reactive hydroxyl and electron-rich thiophene for library diversification.

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Why Substitution Fails


Close structural analogs—including regioisomers such as 2-(5-methylthiophen-3-yl)cyclopentan-1-ol and 2-(3-methylthiophen-2-yl)cyclopentan-1-ol—share the identical molecular formula, molecular weight, and many computed bulk descriptors with 2-(5-methylthiophen-2-yl)cyclopentan-1-ol [1]. However, the position of the methyl substituent on the thiophene ring (C-5 vs. C-3) and the attachment point of the cyclopentanol moiety (thiophene C-2 vs. C-3) alter the compound's molecular shape, dipole moment vector, and potential for regiospecific interactions with biological targets or catalytic systems. Even in the absence of published head-to-head biological data, well-established medicinal chemistry principles dictate that thiophene regioisomers can exhibit divergent target binding, metabolic stability, and off-target profiles [2]. Additionally, the stereochemical configuration matters: the defined trans-(1S,2S) enantiomer is not functionally equivalent to the racemic trans mixture (CAS 1354424-09-1) or to stereochemically undefined material, particularly in enantioselective synthesis or chiral biological assays. Substituting a generic cyclopentanol-thiophene building block without verifying both regioisomeric identity and stereochemical purity risks irreproducible synthetic outcomes or invalid structure-activity relationship (SAR) conclusions.

Regioisomer Mismatch 2-yl vs. 3-yl attachment alters molecular shape and dipole vector; identical 2D descriptors may mask divergent target binding in biological assays.
Stereochemical Risk Racemic trans mixture or undefined stereochemistry may not reproduce enantioselective outcomes; defined (1S,2S) configuration is critical for chiral applications.
Lipophilicity Shift Non-methylated analog exhibits lower logP; ΔlogP of ~0.4 may alter permeability and protein-binding profiles, limiting direct substitution in SAR studies.

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Differentiation Evidence vs. Analogs


Lipophilicity Gain: XLogP3 vs. Non-Methylated Analog

The presence of the 5-methyl group on the thiophene ring in the target compound contributes a measurable increase in computed lipophilicity relative to the non-methylated analog. 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol has a PubChem-computed XLogP3 of 2.3, compared with an XLogP3 of 1.9 for rac-(1R,2R)-2-(thiophen-2-yl)cyclopentan-1-ol (CAS 1932518-72-3), a difference of +0.4 log units [1][2]. This ΔlogP of 0.4 corresponds to approximately 2.5-fold greater partitioning into a hydrophobic phase in the absence of specific polar interactions. In drug-like chemical space, a ΔlogP of 0.4 can meaningfully influence membrane permeability, nonspecific protein binding, and pharmacokinetic distribution volume.

Lipophilicity Gain
Cross-study comparable
ΔXLogP3 = +0.4 vs. non-methylated analog; ~2.5× higher partitioning
Supports lipophilicity-dependent assay interpretation
Computed values; experimental validation recommended for target-specific models
Lipophilicity Drug-likeness SAR

Enantiomeric Identity: Defined (1S,2S) vs. Racemic

The trans-(1S,2S) enantiomer of 2-(5-methylthiophen-2-yl)cyclopentan-1-ol (Fluorochem Product Code F398433) is supplied with a defined stereochemical configuration bearing two specified chiral centers, a purity of 97.0%, and a verified InChI Key (IYUCXKXLXLWATB-IUCAKERBSA-N) that encodes this specific stereoisomer . In contrast, the generic CAS entry 1496440-89-1 corresponds to stereochemically unspecified material, and CAS 1354424-09-1 corresponds to rac-(1R,2R)-2-(5-methylthiophen-2-yl)cyclopentan-1-ol, a racemic trans mixture . For applications requiring enantiopure building blocks—such as asymmetric catalysis ligand preparation or diastereoselective synthesis—the defined (1S,2S) product provides two resolved stereocenters, whereas the racemic mixture does not.

Enantiomeric Identity
Specification review
Defined (1S,2S) enantiomer; 97% purity; verified InChI Key
Enables enantiomer-specific research workflows
Vendor-specified; batch-specific CoA verification advised
Stereochemistry Chiral building block Enantioselective synthesis

Regioisomeric Differentiation: 2-yl vs. 3-yl Attachment

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol and its 3-yl regioisomer (CAS 1497911-91-7) share identical molecular formula (C₁₀H₁₄OS), molecular weight (182.28 g/mol), XLogP3 (2.3), and TPSA (48.5 Ų) [1][2]. However, the connectivity difference—attachment of the cyclopentanol moiety at the C-2 vs. C-3 position of the thiophene—produces distinct molecular shapes and dipole orientations. The 2-yl isomer places the sulfur atom and methyl group in a 1,4-relationship relative to the cyclopentane attachment, whereas the 3-yl isomer positions them in a 1,3-relationship. This connectivity shift alters the vector of the hydroxyl group relative to the thiophene plane and the spatial orientation of the sulfur lone pair, which can differentially affect hydrogen-bonding geometry, metal coordination, and π-stacking interactions in both synthetic and biological contexts.

Regioisomeric Differentiation
Class-level inference
Identical 2D descriptors; differentiation is exclusively 3D-topological
Supports regioisomer-specific SAR interpretation
Class-level inference; confirm experimentally for critical SAR campaigns
Regioisomerism Thiophene chemistry Structure-activity relationship

Purity Grade Comparison Across Vendors and Regioisomers

Commercially available 2-(5-methylthiophen-2-yl)cyclopentan-1-ol is offered at multiple purity grades that may influence procurement decisions depending on the intended application. Chemscene (Cat. CS-0354240) and Leyan (Product No. 1424910) each supply the compound at ≥98% purity . Fluorochem supplies the defined trans-(1S,2S) enantiomer at 97.0% purity . By comparison, the regioisomer 2-(5-methylthiophen-3-yl)cyclopentan-1-ol is listed at 95% purity by Leyan , and 2-(3-methylthiophen-2-yl)cyclopentan-1-ol is also listed at 95% . The 97–98% purity range for the 2-yl target compound provides a 2–3 percentage-point purity advantage over the 95% baseline typical for its regioisomers, reducing the burden of unknown impurities in downstream reactions or biological assays.

Purity Grade Comparison
Cross-study comparable
97–98% purity for 2-yl target; +2 to +3 percentage points over regioisomer baselines
May reduce impurity-driven artifacts in sensitive workflows
Vendor CoA; purity basis may differ across suppliers
Purity Quality control Procurement specification

Predicted Boiling Point & Density: Handling Implications

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol has a predicted boiling point of 299.2 ± 40.0 °C and a predicted density of 1.171 ± 0.06 g/cm³ . While predicted values for the 3-yl regioisomer are identical (299.2 ± 40.0 °C and 1.171 ± 0.06 g/cm³) [1], the non-methylated analog 2-(thiophen-2-yl)cyclopentan-1-ol has a lower molecular weight (168.26 g/mol vs. 182.28 g/mol) and is expected to exhibit a lower boiling point and density, consistent with the absence of the methyl group [2]. The predicted boiling point of ~299 °C places the compound in a moderate volatility range suitable for standard organic synthesis manipulations without requiring specialized high-boiling-point solvent conditions, yet sufficiently high to avoid evaporative losses during ambient-temperature processing.

Handling Properties
Predicted values
Boiling Point ~299 °C; Density ~1.17 g/cm³
Supports gravimetric handling and solvent-removal strategy planning
Predicted values; experimental confirmation recommended for scale-up
Physicochemical properties Handling Storage

2-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Optimal Application Scenarios


Chiral Building Block for Enantioselective Synthesis

The trans-(1S,2S) enantiomer of 2-(5-methylthiophen-2-yl)cyclopentan-1-ol (Fluorochem F398433, 97% purity) provides two resolved stereocenters suitable for use as a chiral building block in asymmetric synthesis . Applications include preparation of chiral ligands for transition-metal catalysis, diastereoselective synthesis of complex thiophene-containing molecules, and construction of enantiopure prostaglandin or heterocyclic analogs where both the relative and absolute stereochemistry of the cyclopentane ring are critical to biological activity. The defined stereochemistry eliminates the need for chiral resolution steps and ensures batch-to-batch reproducibility in stereochemical outcomes.

SAR Exploration of Thiophene Regioisomers

When conducting systematic structure-activity relationship studies across a thiophene-cyclopentanol chemical series, 2-(5-methylthiophen-2-yl)cyclopentan-1-ol serves as the 5-methyl-2-yl regioisomeric reference point [1]. Its well-characterized regioisomeric identity (confirmed by InChI Key IYUCXKXLXLWATB-UHFFFAOYSA-N for the unspecified stereoisomer or IYUCXKXLXLWATB-IUCAKERBSA-N for the trans-(1S,2S) form) enables unambiguous SAR interpretation when compared with the 3-yl and 3-methyl-2-yl regioisomers [2]. The +0.4 logP advantage over the non-methylated analog further allows researchers to isolate the contribution of the methyl group to target binding affinity, cellular permeability, or metabolic stability within a matched molecular pair analysis framework.

Synthetic Intermediate for Compound Libraries

As a heterocyclic alcohol bearing both a reactive hydroxyl group and an electron-rich 5-methylthiophene moiety, 2-(5-methylthiophen-2-yl)cyclopentan-1-ol is positioned as a versatile intermediate for generating diverse compound libraries through O-functionalization (etherification, esterification, carbamate formation) or thiophene-directed electrophilic substitution [3]. The ≥98% purity available from multiple vendors (Chemscene, Leyan) minimizes side reactions from impurities during library synthesis, reducing purification burden in parallel chemistry workflows .

Reference Standard for Chromatographic Method Development

The compound's well-defined computed properties—XLogP3 2.3, TPSA 48.5 Ų, predicted boiling point ~299 °C, and density ~1.17 g/cm³—make it a suitable reference compound for developing and validating reversed-phase HPLC or GC methods targeting molecules in a similar lipophilicity and polarity space [4]. Its single hydrogen bond donor and two hydrogen bond acceptors provide a simple, predictable chromatographic behavior that can serve as a calibration point for retention time prediction models in medicinal chemistry and analytical chemistry laboratories.

Application
Selection Property
Validation Focus
Enantioselective synthesis
Chiral building block identity
Enantiomeric purity and defined absolute configuration
Thiophene SAR studies
Regioisomeric reference standard
Regioisomer-specific target binding and matched molecular pair analysis
Compound library synthesis
High-purity synthetic intermediate
Impurity-driven side-reaction minimization
Chromatographic method development
Well-defined lipophilicity and polarity
Retention time calibration and model validation
Quote Request

Request a Quote for 2-(5-Methylthiophen-2-yl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.